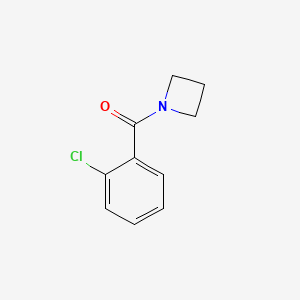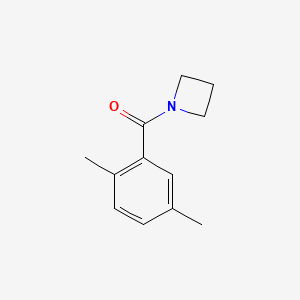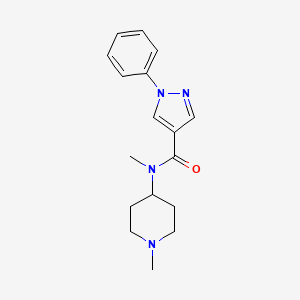
N-cycloheptyl-N-methylquinoxaline-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cycloheptyl-N-methylquinoxaline-2-carboxamide, also known as CHQ, is a synthetic compound that has been extensively studied for its potential use in scientific research. CHQ belongs to the quinoxaline family and is a non-competitive antagonist of the NMDA receptor.
Mecanismo De Acción
N-cycloheptyl-N-methylquinoxaline-2-carboxamide is a non-competitive antagonist of the NMDA receptor, which is a type of glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory. By blocking the NMDA receptor, N-cycloheptyl-N-methylquinoxaline-2-carboxamide can prevent the excessive activation of glutamate receptors, which can lead to excitotoxicity and neuronal damage.
Biochemical and Physiological Effects:
N-cycloheptyl-N-methylquinoxaline-2-carboxamide has been shown to have a variety of biochemical and physiological effects. It can reduce the production of reactive oxygen species and prevent lipid peroxidation, which can lead to oxidative stress and neuronal damage. N-cycloheptyl-N-methylquinoxaline-2-carboxamide can also increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-cycloheptyl-N-methylquinoxaline-2-carboxamide in lab experiments is its high potency and selectivity for the NMDA receptor. N-cycloheptyl-N-methylquinoxaline-2-carboxamide is also relatively easy to synthesize and can be obtained in large quantities. However, N-cycloheptyl-N-methylquinoxaline-2-carboxamide has a relatively short half-life and can be toxic at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on N-cycloheptyl-N-methylquinoxaline-2-carboxamide. One area of interest is the development of more potent and selective NMDA receptor antagonists based on the structure of N-cycloheptyl-N-methylquinoxaline-2-carboxamide. Another area of interest is the investigation of the potential therapeutic effects of N-cycloheptyl-N-methylquinoxaline-2-carboxamide in human clinical trials. Additionally, the use of N-cycloheptyl-N-methylquinoxaline-2-carboxamide in combination with other drugs or therapies may also be explored.
Métodos De Síntesis
The synthesis of N-cycloheptyl-N-methylquinoxaline-2-carboxamide involves the reaction between 2-cyanophenylhydrazine and cycloheptanone in the presence of acetic anhydride and sulfuric acid. The resulting product is then treated with methyl iodide to obtain N-cycloheptyl-N-methylquinoxaline-2-carboxamide. The chemical structure of N-cycloheptyl-N-methylquinoxaline-2-carboxamide is shown below:
Aplicaciones Científicas De Investigación
N-cycloheptyl-N-methylquinoxaline-2-carboxamide has been extensively studied for its potential use in scientific research. It has been shown to have neuroprotective effects in animal models of neurological disorders such as Parkinson's disease, Alzheimer's disease, and stroke. N-cycloheptyl-N-methylquinoxaline-2-carboxamide has also been shown to have anti-inflammatory and analgesic effects.
Propiedades
IUPAC Name |
N-cycloheptyl-N-methylquinoxaline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c1-20(13-8-4-2-3-5-9-13)17(21)16-12-18-14-10-6-7-11-15(14)19-16/h6-7,10-13H,2-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHMSADZMTBWWNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCCC1)C(=O)C2=NC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cycloheptyl-N-methylquinoxaline-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(2-Methoxybenzoyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7473273.png)

![1-[(4-Bromophenyl)methyl]-1-methyl-3-propan-2-ylurea](/img/structure/B7473281.png)
![Azetidin-1-yl-[1-(2-methylbenzoyl)piperidin-4-yl]methanone](/img/structure/B7473282.png)






![N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]propanamide](/img/structure/B7473355.png)
![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-2,3-dimethylbenzamide](/img/structure/B7473366.png)
